molecular formula C27H20Cl2N4OS B11078275 2-{[5-(2,4-Dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide

2-{[5-(2,4-Dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide

Cat. No.: B11078275
M. Wt: 519.4 g/mol
InChI Key: YXUDZTXPVSJEQJ-UHFFFAOYSA-N
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Description

2-{[5-(2,4-Dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features dichlorophenyl, methylphenyl, and naphthyl groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2,4-Dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring. Common reagents include hydrazines and nitriles under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the triazole ring.

    Attachment of the Dichlorophenyl and Methylphenyl Groups: These groups are typically introduced through electrophilic aromatic substitution reactions.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the triazole derivative with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic groups, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[5-(2,4-Dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[5-(2,4-Dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide involves its interaction with specific molecular targets. The triazole ring and the aromatic groups allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(2,4-Dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H20Cl2N4OS

Molecular Weight

519.4 g/mol

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C27H20Cl2N4OS/c1-17-6-4-9-20(14-17)33-26(22-13-12-19(28)15-23(22)29)31-32-27(33)35-16-25(34)30-24-11-5-8-18-7-2-3-10-21(18)24/h2-15H,16H2,1H3,(H,30,34)

InChI Key

YXUDZTXPVSJEQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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